molecular formula C8H6Cl3N3 B11864216 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride

Katalognummer: B11864216
Molekulargewicht: 250.5 g/mol
InChI-Schlüssel: OPCBEJAYRPWIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride is a chemical compound with the molecular formula C8H5Cl2N3·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride typically involves the chlorination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation may produce naphthyridine oxides .

Wissenschaftliche Forschungsanwendungen

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound is used in the synthesis of advanced materials, such as light-emitting diodes and molecular sensors.

    Biological Research: It serves as a tool for studying enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C8H6Cl3N3

Molekulargewicht

250.5 g/mol

IUPAC-Name

5,7-dichloro-1,8-naphthyridin-2-amine;hydrochloride

InChI

InChI=1S/C8H5Cl2N3.ClH/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8;/h1-3H,(H2,11,12,13);1H

InChI-Schlüssel

OPCBEJAYRPWIKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.